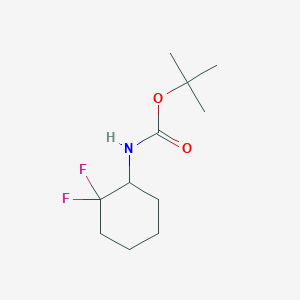

tert-Butyl (2,2-difluorocyclohexyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2,2-difluorocyclohexyl)carbamate typically involves the reaction of 2,2-difluorocyclohexylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis . The reaction mixture is usually stirred at room temperature for several hours until the formation of the desired product is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing, sourcing, and procurement of raw materials, followed by the reaction under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2,2-difluorocyclohexyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbamate group.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation and reduction can lead to the formation of corresponding alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H20F2N2O2

- Molecular Weight : 250.29 g/mol

- IUPAC Name : tert-butyl ((1S,2S)-2-amino-3,3-difluorocyclohexyl)carbamate

The unique structural features of tert-butyl (2,2-difluorocyclohexyl)carbamate, particularly the difluoro substituents and the carbamate functional group, contribute to its reactivity and biological activity. The difluoro groups enhance its binding affinity to biological targets, making it a valuable candidate in drug design and development.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it suitable for the preparation of more complex molecules. Some notable applications include:

- Synthesis of Carbamate Derivatives : It is used in the synthesis of various carbamate derivatives that have potential pharmaceutical applications.

- Formation of Biologically Active Compounds : The compound can be utilized to create derivatives that exhibit anti-inflammatory and analgesic properties .

Medicinal Chemistry

The compound has been investigated for its therapeutic potential due to its structural characteristics. Key applications include:

- Biochemical Probes : It is explored as a biochemical probe to study enzyme interactions and receptor binding mechanisms.

- Drug Development : Preliminary studies suggest that it may modulate specific biological pathways, making it a candidate for developing new drugs targeting inflammatory diseases .

Materials Science

In industrial applications, this compound is used in the production of advanced materials due to its stability and reactivity:

- Polymer Production : The compound can be incorporated into polymer matrices to enhance material properties.

- Advanced Coatings : Its unique chemical structure allows for the formulation of coatings with improved durability and resistance to environmental factors .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of carbamate derivatives synthesized from this compound using a carrageenan-induced rat paw edema model. Results showed significant inhibition of inflammation markers such as TNF-alpha and myeloperoxidase activity compared to control groups .

| Compound | Inhibition (%) | Time (hours) |

|---|---|---|

| Control | 0 | - |

| Compound A | 54.239 | 9 |

| Compound B | 39.021 | 12 |

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of this compound with specific enzymes revealed enhanced binding affinity due to the difluoro groups. These studies are crucial for understanding how modifications affect pharmacological properties .

Mechanism of Action

The mechanism of action of tert-Butyl (2,2-difluorocyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl (2-morpholin-2-ylethyl)carbamate

- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate

- tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate

Uniqueness

tert-Butyl (2,2-difluorocyclohexyl)carbamate is unique due to the presence of the difluorocyclohexyl group, which imparts distinct chemical and physical properties. This fluorinated moiety enhances the compound’s stability, reactivity, and selectivity, making it valuable for specialized applications in research and industry .

Biological Activity

tert-Butyl (2,2-difluorocyclohexyl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C11H16F2N2O2

- Molecular Weight : 246.26 g/mol

This compound features a tert-butyl group and a cyclohexyl moiety with two fluorine substitutions, which may influence its biological interactions.

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that the compound may act as an inhibitor for various enzymes, particularly proteases involved in viral replication and cellular signaling pathways.

- Antiviral Properties : Preliminary studies suggest that the compound exhibits antiviral activity against several viruses by disrupting their replication cycles.

- Impact on Cell Signaling Pathways : The compound has been shown to affect key signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR, which are crucial for cell proliferation and survival.

Biological Activity Overview

A summary of the biological activities associated with this compound is presented in the table below:

| Activity | Details |

|---|---|

| Antiviral Activity | Inhibits replication of viruses such as HIV and influenza. |

| Enzyme Inhibition | Targets proteases including those from enteroviruses. |

| Cell Cycle Regulation | Modulates apoptosis and autophagy pathways. |

| Inflammatory Response | Influences JAK/STAT signaling pathways related to immune responses. |

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antiviral Efficacy : A study demonstrated that this compound effectively inhibited the activity of enterovirus proteases with an IC50 value indicating significant potency against viral strains .

- Cellular Impact Studies : In vitro experiments revealed that treatment with this compound led to increased apoptosis in cancer cell lines, suggesting potential applications in oncology .

- Signaling Pathway Modulation : Research indicated that the compound could alter the activation states of key signaling proteins involved in cell survival and proliferation, offering insights into its role in managing diseases characterized by dysregulated cell growth .

Properties

Molecular Formula |

C11H19F2NO2 |

|---|---|

Molecular Weight |

235.27 g/mol |

IUPAC Name |

tert-butyl N-(2,2-difluorocyclohexyl)carbamate |

InChI |

InChI=1S/C11H19F2NO2/c1-10(2,3)16-9(15)14-8-6-4-5-7-11(8,12)13/h8H,4-7H2,1-3H3,(H,14,15) |

InChI Key |

IDYCBSJTJKHNRX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.